molecular formula C14H15N5O3 B14325591 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 112007-96-2

7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14325591
CAS No.: 112007-96-2
M. Wt: 301.30 g/mol
InChI Key: ANZGNRDVESDMEH-UHFFFAOYSA-N
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Description

7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments

Preparation Methods

The synthesis of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of a suitable pteridine precursor, followed by the introduction of nitroso and diethyl groups under controlled conditions. Common reagents used in these reactions include nitrosating agents and alkylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target molecule. The compound’s structure allows it to fit into active sites of enzymes, altering their function and leading to downstream effects .

Comparison with Similar Compounds

Similar compounds to 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:

Properties

CAS No.

112007-96-2

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

7,8-diethyl-10-(hydroxyamino)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H15N5O3/c1-3-7-5-9-10(6-8(7)4-2)19(18-22)12-11(15-9)13(20)17-14(21)16-12/h5-6,18,22H,3-4H2,1-2H3,(H,17,20,21)

InChI Key

ANZGNRDVESDMEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)NO

Origin of Product

United States

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